

Application Notes: Diethylaluminum Chloride (DEAC) as a Co-catalyst in Olefin Polymerization

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Compound of Interest

Compound Name: *Diethylaluminum chloride*

Cat. No.: *B1668794*

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Introduction

Diethylaluminum chloride (DEAC), with the chemical formula $(C_2H_5)_2AlCl$, is an organoaluminum compound widely employed as a co-catalyst in Ziegler-Natta polymerization systems for the production of polyolefins such as polyethylene (PE) and polypropylene (PP).^[1] ^[2] Ziegler-Natta catalysts typically consist of a transition metal compound (e.g., titanium tetrachloride, $TiCl_4$) and an organometallic co-catalyst, where DEAC plays a crucial role.^{[1][3]} It is also utilized in combination with other catalyst systems, including metallocenes and metal-organic frameworks.^{[4][5]}

Role and Function of DEAC

DEAC performs several critical functions in the polymerization process:

- **Scavenging:** DEAC effectively scavenges impurities such as water, oxygen, and other protic compounds from the polymerization medium (solvent and monomer).^[6] These impurities can deactivate the primary catalyst, and their removal is essential for achieving high catalytic activity.
- **Alkylation and Activation:** DEAC alkylates the transition metal center of the pre-catalyst (e.g., $TiCl_4$), replacing a chloride ligand with an ethyl group. This reaction leads to the formation of the active catalytic species responsible for initiating and propagating the polymer chain.^[3]

- **Stereoselectivity Control:** In propylene polymerization, the concentration and nature of the co-catalyst can influence the stereoregularity of the resulting polymer. The addition of DEAC can affect the formation of isotactic polypropylene chains.[7]
- **Molecular Weight Control:** DEAC can act as a chain transfer agent, influencing the molecular weight of the polymer. The concentration of DEAC relative to the transition metal catalyst (the Al/Ti ratio) is a key parameter for controlling polymer properties.[8]

DEAC is a pyrophoric liquid that reacts violently with air and water, necessitating handling under a dry, inert atmosphere (e.g., nitrogen or argon).[9] It is typically supplied as a neat liquid or as a solution in hydrocarbon solvents.[9]

Data Presentation

The performance of DEAC as a co-catalyst is highly dependent on the specific catalyst system and reaction conditions. The following tables summarize quantitative data from various studies on ethylene and propylene polymerization.

Table 1: Effect of Co-catalyst on Ethylene Polymerization with a $\text{MgCl}_2/\text{SiO}_2/\text{TiCl}_4$ Catalyst

Co-catalyst	Al/Ti Molar Ratio	Activity (kg PE / mol Ti·h)
DEAC	200	~150
TEA	200	~450
TnHA	200	~550

Data adapted from a study on silica-supported Ziegler-Natta catalysts.[6] TEA (Triethylaluminum), TnHA (Tri-n-hexyl aluminum).

Table 2: Ethylene Polymerization with a Cr-SIM-NU-1000 MOF Catalyst and DEAC Co-catalyst

Ethylene Pressure (bar)	Activity (g PE / mol Cr·h)	Polydispersity Index (\overline{D})
5	1.8×10^4	-
10	3.5×10^4	-
20	7.0×10^4	-
40	1.3×10^5	2.0

Data from a study using a Metal-Organic Framework (MOF) supported chromium catalyst at room temperature.[5]

Table 3: Effect of DEAC/Ti Molar Ratio on Propylene Polymerization with a $MgCl_2$ -supported Catalyst

DEAC/Ti Molar Ratio	Catalytic Activity (Arbitrary Units)	Isotactic Polypropylene Production
0	High	High
2	Decreased	Depressed

Qualitative summary from a study on the role of DEAC in propylene polymerization.[7]

Experimental Protocols

Protocol 1: General Procedure for Ethylene Polymerization using a Ti-based Ziegler-Natta Catalyst and DEAC

This protocol describes a typical slurry-phase ethylene polymerization in a laboratory-scale reactor.

1. Materials and Reagents:

- Ethylene (polymerization grade)
- **Diethylaluminum chloride (DEAC)** solution (e.g., 1.0 M in heptane)

- Titanium-based catalyst (e.g., TiCl_4 supported on MgCl_2)
- Anhydrous heptane or toluene (polymerization solvent)
- Methanol with dilute hydrochloric acid (for termination)
- Nitrogen or Argon (inert gas)

2. Equipment:

- Stainless steel autoclave reactor (e.g., 100 cm^3 to 1 L) equipped with a magnetic or mechanical stirrer, temperature control, and gas inlet/outlet.[\[10\]](#)
- Schlenk line or glovebox for inert atmosphere handling.
- Syringes for transferring pyrophoric reagents.

3. Reactor Preparation:

- Thoroughly clean and dry the reactor.
- Assemble the reactor and purge with inert gas (nitrogen or argon) for at least 1 hour at an elevated temperature (e.g., 100-120 °C) to remove all traces of air and moisture.
- Cool the reactor to the desired reaction temperature (e.g., 40-70 °C) under a positive pressure of inert gas.

4. Polymerization Procedure:

- Under an inert atmosphere, introduce the desired volume of anhydrous solvent (e.g., 15-500 mL) into the reactor.[\[10\]](#)
- Inject the DEAC solution into the reactor using a gas-tight syringe. The amount will depend on the desired Al/Ti molar ratio.
- Add the solid catalyst component (e.g., $\text{TiCl}_4/\text{MgCl}_2$) as a slurry in the solvent.
- Seal the reactor and begin stirring.

- Pressurize the reactor with ethylene to the desired pressure (e.g., 5-40 bar).[5][10] Maintain a constant pressure throughout the reaction by continuously feeding ethylene.
- Maintain the reaction at the set temperature for the desired duration (e.g., 1-3 hours).[5][10]

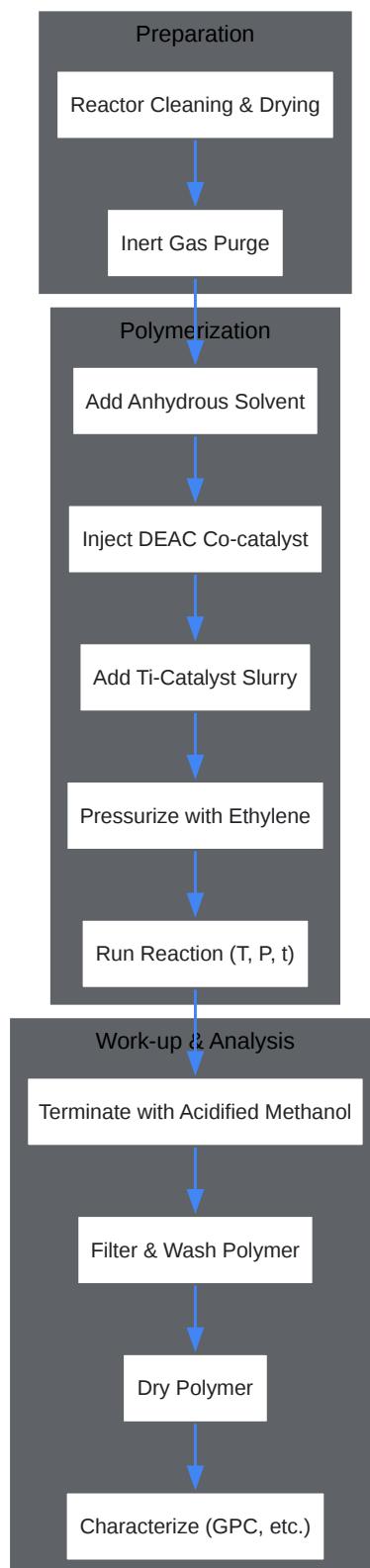
5. Termination and Polymer Recovery:

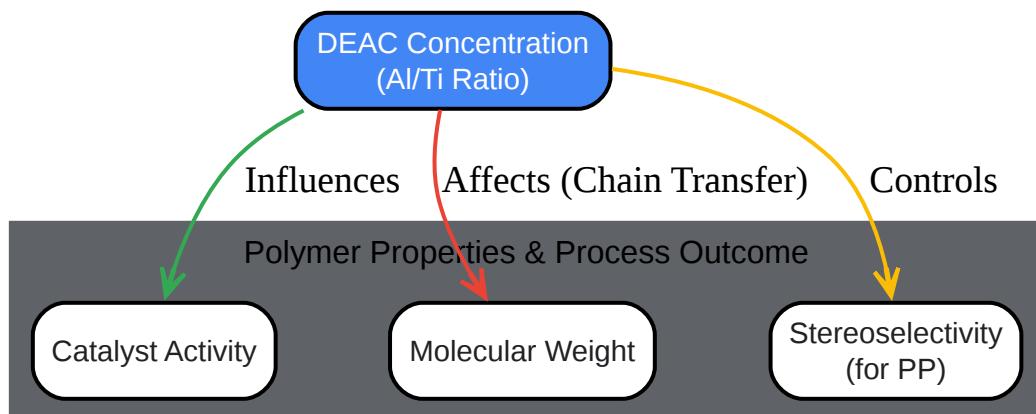
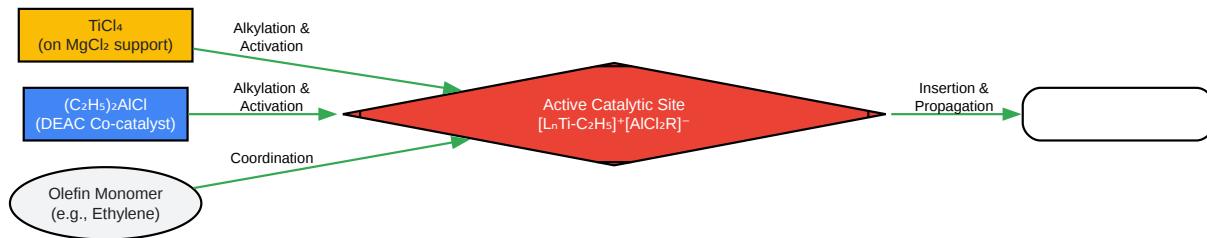
- Stop the ethylene feed and vent the reactor.
- Quench the reaction by slowly adding an excess of acidified methanol (e.g., 5% HCl in methanol).[10] This deactivates the catalyst and precipitates the polymer.
- Stir the mixture for 30 minutes.
- Collect the polyethylene powder by filtration.
- Wash the polymer thoroughly with methanol and then water to remove catalyst residues.
- Dry the polymer in a vacuum oven at 60-80 °C to a constant weight.

6. Characterization:

- Determine the polymer yield gravimetrically.
- Characterize the polymer for molecular weight and molecular weight distribution using Gel Permeation Chromatography (GPC).[10]

Visualizations





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